2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide
Description
This compound is a thioacetamide derivative featuring a pyrazinone core substituted with a 3-chloro-4-fluorophenyl group and an acetamide side chain linked to a 3,5-dimethoxyphenyl moiety. Its molecular formula is C₂₁H₁₇ClFN₃O₄S (molecular weight: 462.89 g/mol), though exact physical properties such as melting point, solubility, and stability remain unreported in publicly available literature . However, specific pharmacological data for this compound are absent in the provided evidence.
Properties
IUPAC Name |
2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O4S/c1-28-14-7-12(8-15(10-14)29-2)24-18(26)11-30-19-20(27)25(6-5-23-19)13-3-4-17(22)16(21)9-13/h3-10H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXFFCZZUAUARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-(3-chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide is a novel chemical entity with potential therapeutic applications. Its biological activity is primarily attributed to its interactions with various molecular targets, influencing pathways associated with disease processes such as cancer and inflammation.
Chemical Structure and Properties
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H19ClF N3O3S |
| CAS Number | Not available |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in pathways related to cell proliferation and inflammation.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that are implicated in disease states.
- Cellular Signaling Interference : The compound could disrupt normal cellular signaling processes, leading to altered cell behavior.
Anticancer Activity
Research indicates that compounds similar to this one exhibit significant anticancer properties. For instance, studies have shown that thioamide derivatives can inhibit cancer cell proliferation by targeting the MDM2 protein, which is often overexpressed in tumors .
Case Study Example : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound effectively inhibited MDM2 activity, leading to increased p53 levels and subsequent apoptosis in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Compounds containing thioether or thioamide functionalities have been documented to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes like COX-2 .
Antimicrobial Activity
Some derivatives of the compound have shown promising antimicrobial activity. Research has indicated that modifications in the structure can enhance lipophilicity, which correlates with increased antibacterial efficacy against various strains .
In Vitro Studies
In vitro studies assessing the biological activity of similar compounds have demonstrated:
- Cell Viability Assays : Significant reductions in cell viability in cancer cell lines treated with thioamide derivatives.
- Cytokine Production : Decreased levels of TNF-alpha and IL-6 in macrophage cultures treated with these compounds.
In Vivo Studies
Animal model studies have provided insights into the pharmacodynamics and pharmacokinetics of similar compounds. For example:
- Tumor Growth Inhibition : In xenograft models, administration of thioamide derivatives resulted in reduced tumor growth rates compared to control groups.
Comparison with Similar Compounds
Key Differences :
- Substituent Position: The compared compound has a 3,4-difluorophenyl group on the pyrazinone ring instead of 3-chloro-4-fluorophenyl, altering electronic properties (fluorine’s electron-withdrawing effect vs. chlorine’s mixed inductive effects).
- Aromatic Side Chain: The acetamide is attached to a 5-chloro-2-methoxyphenyl group, differing in substitution pattern (monomethoxy vs. 3,5-dimethoxy in the target compound).
- Molecular Weight : 437.8 g/mol (vs. 462.89 g/mol for the target), due to fewer methoxy groups and a smaller halogen substitution .
Implications :
- The 3,5-dimethoxy groups in the target compound may enhance solubility compared to the mono-methoxy analog due to increased polarity.
- The chloro-fluorophenyl substitution in the target could confer distinct steric or electronic interactions in binding pockets compared to the difluorophenyl variant.
2-((4-(3-Chloro-4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide (CAS: 899744-02-6)
Key Differences :
Implications :
- Positional isomerism could influence metabolic stability; para-substituted methoxy groups are often more susceptible to oxidative demethylation than meta-substituted ones.
Ethyl 2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate (Compound 3 in )
Key Differences :
- Core Structure: A quinazolinone core replaces the pyrazinone ring, introducing an additional benzene ring and altering hydrogen-bonding capacity.
Implications :
- The pyrazinone core in the target compound may offer greater conformational flexibility compared to the rigid quinazolinone system.
- The acetamide group in the target compound could enhance target affinity through hydrogen bonding with biological receptors.
Crystallographic Data Limitations
This gap limits detailed conformational analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
